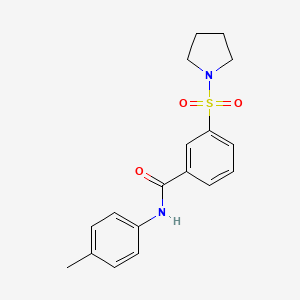![molecular formula C22H25N3O4 B5537311 N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)
N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acetamide derivatives, including structures similar to the specified compound, often involves multi-step chemical reactions. These processes can include the formation of oxadiazole rings, attachment of phenyl groups, and incorporation of tert-butyl and methoxyphenoxy functionalities. An example of such a synthesis process is presented in the study by Urban et al. (1997), which detailed an efficient synthesis of a CCKB antagonist that shares some structural similarities, highlighting the intricate steps and conditions required for the formation of such compounds (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific bonding patterns and spatial arrangements. For instance, Lopez et al. (2010) discussed hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, demonstrating the complexity of intermolecular interactions in such molecules (Lopez, Jaramillo, Abonía, Cobo, & Glidewell, 2010).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. The presence of oxadiazole, phenyl, and methoxyphenoxy groups can dictate the reactivity of the compound, leading to reactions such as nucleophilic substitution, hydrogen bonding, and more. Rehman et al. (2013) synthesized a series of oxadiazole-acetamide compounds, exploring their reactivity and potential biological activities, which reflects the chemical versatility of these compounds (Rehman et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and functional groups. For example, the study by Wang et al. (2005) on a related oxadiazole derivative provides insights into the crystalline structure and physical characteristics of such compounds (Wang, Pu, Chen, & Wang, 2005).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various reagents, are integral to understanding their behavior in chemical reactions and potential applications. The presence of specific functional groups like oxadiazole and acetamide can influence these properties significantly. Studies like the one by Kaya et al. (2017) on oxadiazole-benzothiazole derivatives offer valuable information on the chemical properties and reactivity of such molecules (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).
科学的研究の応用
Antimicrobial and Antitumor Activities
Research involving derivatives of 1,3,4-oxadiazole and benzothiazole has shown promising results in the development of new chemotherapeutic agents. A series of compounds, including oxadiazole derivatives, were designed, synthesized, and evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Additionally, these compounds were screened for antiproliferative activity against selected human tumor cell lines, demonstrating the potential for the development of new treatments for cancer. This suggests that compounds with similar structures could have significant applications in the development of antimicrobial and anticancer therapies (Kaya et al., 2017).
特性
IUPAC Name |
N-tert-butyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(2,3)25(20(26)15-28-18-13-9-8-12-17(18)27-4)14-19-23-21(24-29-19)16-10-6-5-7-11-16/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUPWMQVKKRSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)
![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)
![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)
![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)